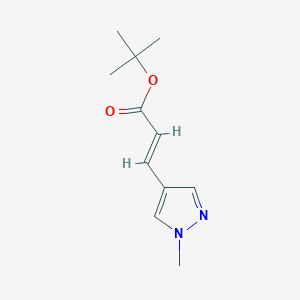
tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound features a tert-butyl group, a pyrazole ring, and an enoate moiety. It is of interest in various fields of chemistry due to its unique structural characteristics and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the esterification of the corresponding acid with tert-butyl alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be employed to facilitate the esterification reaction. The use of automated systems and reactors can help in scaling up the production while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enoate moiety to an alkane or alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Amides or ethers.
Aplicaciones Científicas De Investigación
Tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The enoate moiety can participate in Michael addition reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Ethyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate: Similar structure but with an ethyl ester group.
tert-Butyl (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoate: Similar structure but with a phenyl group on the pyrazole ring.
Uniqueness
Tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds and can affect its behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)6-5-9-7-12-13(4)8-9/h5-8H,1-4H3/b6-5+ |
Clave InChI |
WDFGCVAHHYIWOD-AATRIKPKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/C1=CN(N=C1)C |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CN(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)


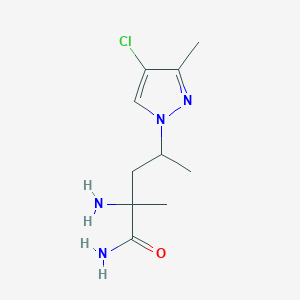
![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)



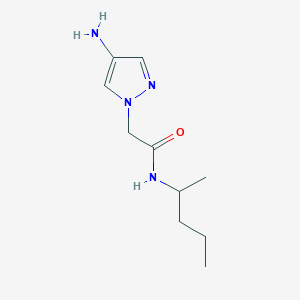
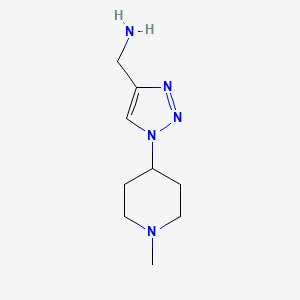
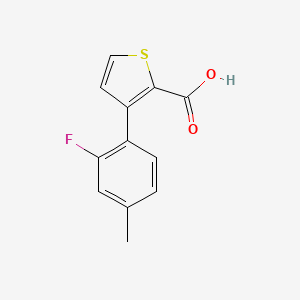
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
